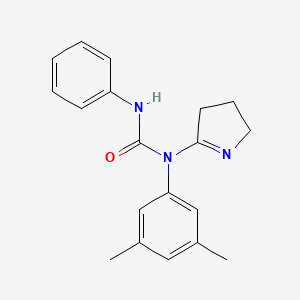

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea

Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea is a urea derivative characterized by a central urea (-NHCONH-) functional group substituted with a 3,4-dihydro-2H-pyrrole ring, a 3,5-dimethylphenyl group, and a phenyl moiety.

Properties

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-14-11-15(2)13-17(12-14)22(18-9-6-10-20-18)19(23)21-16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIODUDXCRTZVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C16H20N2O

- Molecular Weight : 256.35 g/mol

- CAS Number : 153620-64-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.

- Receptor Binding : It may act as an antagonist or agonist at certain receptor sites, influencing neurotransmitter activity.

Biological Activity Overview

The following table summarizes the key biological activities associated with 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea:

Antibacterial Activity

In a study exploring the antibacterial properties of pyrrole derivatives, 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-phenylurea showed significant inhibitory effects against MRSA strains. The minimum inhibitory concentration (MIC) was recorded at 8 µg/mL, indicating strong potential as an antibacterial agent.

Antineoplastic Properties

Research has indicated that this compound can inhibit the growth of various cancer cell lines. For instance, it was observed to reduce viability in HT-29 colon cancer cells by inducing apoptosis through mitochondrial pathways. This suggests its potential as a lead compound in anticancer drug development.

Cholinergic Activity

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. The inhibition of AChE can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated effective inhibition with IC50 values comparable to established AChE inhibitors.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues: Pyrrol-2-one Derivatives

Two pyrrol-2-one derivatives, 5-(4-chlorophenyl)-5-(4-aminophenyl)-3-phenyl-1,5-dihydro-2H-pyrrol-2-one (15m) and 5-(4-hydroxyphenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one (16a), provide key insights :

| Property | Target Urea Compound | Compound 15m | Compound 16a |

|---|---|---|---|

| Core Structure | Urea-linked pyrrol | Pyrrol-2-one lactam | Pyrrol-2-one lactam |

| Substituents | 3,5-dimethylphenyl, phenyl | 4-chlorophenyl, 4-aminophenyl | 4-hydroxyphenyl, diphenyl |

| Melting Point (°C) | Not reported | 209.0–211.9 | 138.1–140.6 |

| Synthetic Yield (%) | Not reported | 46 | 63 |

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 15m) correlate with higher melting points, suggesting increased crystallinity, whereas electron-donating groups (e.g., OH in 16a) reduce melting points .

Urea-Based Compounds

3-[3-(Dimethylamino)propyl]-1-phenylurea shares the urea backbone but lacks the dihydro-pyrrole and dimethylphenyl groups :

| Property | Target Urea Compound | 3-[3-(Dimethylamino)propyl]-1-phenylurea |

|---|---|---|

| Substituents | 3,4-dihydro-2H-pyrrol, dimethylphenyl | Dimethylaminopropyl, phenyl |

| Toxicological Data | Not reported | Insufficiently investigated |

Key Observations :

- The dimethylaminopropyl group in the comparator urea derivative introduces a tertiary amine, which may influence lipophilicity and membrane permeability compared to the target compound’s aromatic substituents .

Discussion of Research Findings and Implications

- Electronic Effects: Computational studies on nitro-pyridines (e.g., B3LYP/6-31++G** methods in ) suggest that substituent positioning impacts bond lengths and charge distribution.

- Safety Considerations: Like 3-[3-(dimethylamino)propyl]-1-phenylurea, the toxicological profile of the target compound remains uncharacterized, underscoring the need for rigorous hazard assessment .

Data Tables

Table 1. Structural and Physical Comparison

| Compound | Core Structure | Key Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| Target Urea Compound | Urea | Dihydro-pyrrol, dimethylphenyl | N/A | N/A |

| 15m | Pyrrol-2-one | 4-Cl, 4-NH2, phenyl | 209.0–211.9 | 46 |

| 16a | Pyrrol-2-one | 4-OH, diphenyl | 138.1–140.6 | 63 |

Table 2. Functional Group Impact

| Group | Role | Example Compound | Effect |

|---|---|---|---|

| Urea (-NHCONH-) | Hydrogen bonding | Target Compound | Enhanced solubility/target affinity |

| Lactam | Rigidity, dipole interactions | 15m, 16a | Increased crystallinity |

| Chloro (-Cl) | Electron-withdrawing | 15m | Higher thermal stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.